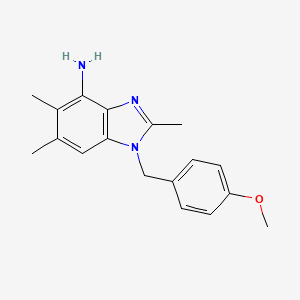

1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds such as vitamins and enzymes . The methoxybenzyl group is a common protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzimidazole core, with a methoxybenzyl group attached at the 1-position and an amine group at the 4-position. The 2, 5, and 6 positions on the benzimidazole ring are substituted with methyl groups .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The methoxybenzyl group could potentially be removed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar methoxybenzyl group has a molecular weight of 206.284 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on synthesizing various compounds related to "1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine" for potential applications in medicinal chemistry and materials science. For example, compounds incorporating benzimidazole ligands have been synthesized to explore their molecular structures and vibrational frequencies, with the aim of developing potential anticancer compounds (Ghani & Mansour, 2011). Additionally, microwave-assisted synthesis methods on ionic liquid support have been employed to create diverse libraries of benzimidazole derivatives, highlighting a focus on efficient and scalable synthetic approaches for drug discovery programs (Chanda et al., 2012).

Biological Activities

The biological activities of related compounds have been extensively studied, with a focus on antimicrobial, antifungal, and anticancer properties. For instance, some derivatives have shown potent antimicrobial activities against a range of pathogens, suggesting their potential as therapeutic agents (Raju et al., 2010). Research into Schiff bases derived from thiadiazole compounds has revealed DNA protective abilities and antimicrobial activities, indicating the versatility of benzimidazole derivatives in pharmacological applications (Gür et al., 2020).

Catalytic Applications

Studies have also explored the catalytic efficiency of metal complexes containing benzimidazole derivatives in various chemical reactions. For example, Ag(I) complexes with benzimidazol-2-ylidene ligands have been investigated for their catalytic activity towards three-component coupling reactions, showcasing the potential of these compounds in facilitating organic synthesis processes (Kılınçarslan et al., 2016).

Anticancer Studies

Specific cyclic benzimidazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing moderate cytotoxic effects towards cancer cell lines. This line of research underlines the ongoing efforts to develop benzimidazole-based compounds as potential anticancer therapies (El‐Shekeil et al., 2012).

Mecanismo De Acción

Target of Action

The compound 1-[(4-methoxyphenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazol-4-amine is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways can lead to beneficial effects in preclinical AD-like models .

Pharmacokinetics

The compound’s stable nature, ready preparation, and generally environmentally benign nature suggest it may have favorable adme properties .

Result of Action

The compound’s action results in molecular and cellular effects that could be beneficial in the treatment of AD. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects could potentially slow the progression of AD.

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2,5,6-trimethylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-11-9-16-18(17(19)12(11)2)20-13(3)21(16)10-14-5-7-15(22-4)8-6-14/h5-9H,10,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQXMFALUHOZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=C(N2CC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989905.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)

![1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2989911.png)

![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2989917.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![N-benzhydryl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2989925.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)